1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride
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Overview
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride typically involves multiple steps:
Nitration: The starting material, 4-fluoro-5-methyl-2-nitrobenzene, is synthesized through the nitration of 4-fluoro-5-methyltoluene using a mixture of concentrated nitric acid and sulfuric acid.
Piperazine Formation: The nitro compound is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Reduction: 1-(4-Fluoro-5-methyl-2-aminophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Fluoro-5-carboxy-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperazine: Lacks the trifluoromethyl group, which may affect its biological activity.
1-(4-Methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine: Similar structure but with a methyl group instead of a fluoro group, potentially altering its reactivity and binding properties.
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(methyl)phenyl]methyl}piperazine: Similar but with a methyl group instead of a trifluoromethyl group, which may affect its chemical and biological properties.
Uniqueness
The combination of the fluoro, nitro, and trifluoromethyl groups in 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride makes it unique. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2.ClH/c1-13-9-17(18(26(27)28)11-16(13)20)25-7-5-24(6-8-25)12-14-3-2-4-15(10-14)19(21,22)23;/h2-4,9-11H,5-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFWFQDODUDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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